1-(4-Methoxyphenyl)butan-2-one
Overview
Description
1-(4-Methoxyphenyl)butan-2-one, also known as 4-(4-Methoxyphenyl)-2-butanone, Anisylacetone, Raspberry ketone methyl ether, and several other names , is a chemical compound with the molecular formula C11H14O2 . It has an intensely sweet, floral, fruity odor and a cherry-raspberry flavor at low concentrations .
Synthesis Analysis
This compound may be prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst . Another method involves a one-pot tandem synthesis directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This synthesis involves dehydrogenation, aldol condensation, and hydrogenation .Molecular Structure Analysis
The molecular weight of this compound is 178.2277 . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 .Chemical Reactions Analysis
In the synthesis process, the compound undergoes dehydrogenation, aldol condensation, and hydrogenation . The bimetallic sites in the AuPd catalyst catalyze the dehydrogenation and hydrogenation steps, and in combination with the support, catalyze the C–C coupling (aldol) process .Physical and Chemical Properties Analysis
This compound is a clear, colorless to pale yellow liquid . It has a melting point of 8 °C, a boiling point of 152-153 °C/15 mmHg, and a density of 1.046 g/mL at 25 °C . It has a sweet, floral, fruity odor and a cherry-raspberry flavor at low concentrations .Scientific Research Applications
Catalysis and Chemical Synthesis
1-(4-Methoxyphenyl)butan-2-one has been utilized in the field of catalysis and chemical synthesis. Research indicates its involvement in one-pot tandem synthesis processes using multifunctional supported AuPd nanoalloy catalysts. This approach, integrating dehydrogenation, aldol condensation, and hydrogenation steps, demonstrates the compound's versatility in catalytic reactions (Morad et al., 2017). Additionally, its use in synthesizing fragrances via palladium-catalyzed pathways has been noted, emphasizing its role in fragrance industry applications (Climent et al., 2007).
Role in Fragrance Chemistry
The compound is integral to fragrance chemistry, particularly in synthesizing various aromatic compounds. A study showcased its use in the synthesis of fragrant 3,6-diazahomoadamantan-9-ones, highlighting its contribution to developing new fragrances (Kuznetsov et al., 2015).
Applications in Fine Chemicals and Material Synthesis
Further applications of this compound include its use in synthesizing various fine chemicals. Research has focused on its role in processes such as the Heck reaction and its utility in creating significant fine chemicals (Boffi et al., 2011). Additionally, studies have explored its use in synthesizing metabolites from endophytic fungi, revealing its potential in natural product chemistry and material synthesis (Dai et al., 2006).
Environmental and Safety Considerations
The safety and efficacy of compounds like this compound, particularly in their use as flavorings, have been examined. Studies focus on determining safe concentrations in various contexts, highlighting the compound's relevance in food and environmental safety (Aquilina et al., 2016).
Advanced Synthesis Techniques
Advanced synthesis techniques involving this compound have been developed, utilizing continuous flow processes and micropacked bed reactors. This research underlines the compound's adaptability to modern, efficient chemical synthesis methods (Waldron et al., 2019).
Safety and Hazards
The compound has low oral and skin toxicity . It is a flammable liquid and when heated to decomposition, it emits acrid smoke and irritating fumes . Personal protective equipment should be worn when handling this product, and good ventilation should be provided in the process area to prevent the formation of vapor .
Properties
IUPAC Name |
1-(4-methoxyphenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUSKLMAQKVLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292266 | |
Record name | 1-(4-methoxyphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53917-01-4 | |
Record name | NSC81244 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-methoxyphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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